6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
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Overview
Description
6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of a pyrazole derivative with a pyridine carboxamide under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines .
Scientific Research Applications
6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 1,1-dioxidotetrahydro-3-thienyl acetate
- 1,1-dioxidotetrahydro-3-thienylamine
- (1,1-dioxidotetrahydro-3-thienyl)acetic acid
Uniqueness
6-cyclopropyl-1-(1,1-dioxidotetrahydro-3-thienyl)-3-methyl-N-(3-pyridinylmethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide stands out due to its unique combination of functional groups and heterocyclic structures, which confer specific chemical and biological properties not found in similar compounds .
Properties
Molecular Formula |
C21H23N5O3S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
6-cyclopropyl-1-(1,1-dioxothiolan-3-yl)-3-methyl-N-(pyridin-3-ylmethyl)pyrazolo[3,4-b]pyridine-4-carboxamide |
InChI |
InChI=1S/C21H23N5O3S/c1-13-19-17(21(27)23-11-14-3-2-7-22-10-14)9-18(15-4-5-15)24-20(19)26(25-13)16-6-8-30(28,29)12-16/h2-3,7,9-10,15-16H,4-6,8,11-12H2,1H3,(H,23,27) |
InChI Key |
HLMQCMFQUUAYFL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NCC4=CN=CC=C4)C5CCS(=O)(=O)C5 |
Origin of Product |
United States |
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